5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a sulfamoyl group and a trifluoromethoxy group attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction, followed by the introduction of the sulfamoyl group via sulfonation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy group but has an amino group instead of a sulfamoyl group.
5-(Methylsulfamoyl)-2-(trifluoromethoxy)benzoic acid: Similar structure with a methylsulfamoyl group instead of a sulfamoyl group.
Uniqueness
5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is unique due to the combination of its sulfamoyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6F3NO5S |
---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
5-sulfamoyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)17-6-2-1-4(18(12,15)16)3-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16) |
InChI Key |
FIXPXXFBZYGPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.